molecular formula C8H7N5O2 B2361636 (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid CAS No. 132766-78-0

(5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid

Cat. No. B2361636
CAS RN: 132766-78-0
M. Wt: 205.177
InChI Key: INDKFDGFMNCCDQ-UHFFFAOYSA-N
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Description

The compound “(5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid” is a chemical compound, but there is limited information available about it .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl (5-aryl-1,3,4-oxadiazol-2-yl)acetates, derivatives of (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid, have been synthesized and investigated for their potential anti-inflammatory and analgesic activities, as well as for use in creating new beta-lactam antibiotics with antimicrobial activity. This research indicates the compound's relevance in pharmaceutical chemistry (Janda, 2001).

Applications in Antimicrobial Activity

  • Derivatives of (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid, specifically [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide, have shown some antimycobacterial activity against strains of Mycobacterium tuberculosis and Mycobacterium avium, indicating its potential in developing treatments for tuberculosis (Mamolo et al., 2001).

Coordination Compounds and Luminescence

  • This compound has been utilized in the synthesis of various coordination compounds involving metals like gadolinium and neodymium. These studies focus on the structural and luminescent properties of these compounds, suggesting potential applications in materials science and luminescent materials (Shen et al., 2016), (Zou et al., 2014).

Application in Metal Sensing and Laser Dyes

  • A study on pyridylthiazoles, related to (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid, demonstrates their high luminescence and potential for use in metal sensing and as laser dyes, highlighting the compound's role in analytical chemistry and photonics (Grummt et al., 2007).

Copper Complexes in DNA-Binding and Antioxidant Properties

  • Pyridyl–tetrazole ligands based on (5-Pyridin-4-yl-tetrazol-2-yl)-acetic acid have been coordinated with copper to study their DNA-binding and antioxidant properties. This research indicates potential applications in biochemistry and molecular biology (Kasi Reddy et al., 2016).

properties

IUPAC Name

2-(5-pyridin-4-yltetrazol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c14-7(15)5-13-11-8(10-12-13)6-1-3-9-4-2-6/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDKFDGFMNCCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN(N=N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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